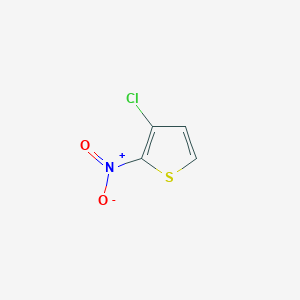

3-Chloro-2-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRGXGMRGIFNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Nitrothiophene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of thiophene (B33073) chemistry, and the specific substitution pattern of 3-chloro-2-nitrothiophene makes it a prime candidate for such reactions. The nitro group at C-2 significantly activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the C-3 position.

The chlorine atom in this compound is the primary site for nucleophilic attack. The C-2 nitro group activates the adjacent C-3 position, making the chlorine an excellent leaving group in SNAr reactions. This reactivity is a well-established principle for halothiophenes bearing electron-withdrawing groups. lookchem.commdpi.com Studies on analogous systems, such as 2-chloro-3,5-dinitrothiophene (B189638), have shown that the halogen at an activated position readily undergoes displacement by various nucleophiles, including thiols. lookchem.comnih.gov

The reaction of this compound with nucleophiles like amines and thiols leads to the formation of 3-substituted-2-nitrothiophene derivatives. For instance, reactions with secondary amines would yield N,N-disubstituted-3-amino-2-nitrothiophenes. Similarly, treatment with thiolates (RS⁻) would produce 3-alkylthio- or 3-arylthio-2-nitrothiophenes. This halogen-to-sulfur exchange is a frequently used method for synthesizing complex thiophene derivatives. mdpi.com While direct studies on this compound are not extensively detailed in readily available literature, the reactivity pattern is firmly established by research on closely related compounds.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Nitrothiophenes

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-3,5-dinitrothiophene | Thiophenol / NaOH | 3,5-Dinitro-2-phenylsulfanylthiophene | lookchem.com |

| 2-Chloro-3,5-dinitrothiophene | KSCN | 3,5-Dinitro-2-thiocyanatothiophene | lookchem.com |

| 3-Bromo-2-nitrothiophene (B186782) | Amines, Thiols | 3-Amino-2-nitrothiophene, 3-Thio-2-nitrothiophene |

While the displacement of the chlorine atom is the more common pathway, the nitro group in nitroaromatic systems can also act as a leaving group, a reaction known as nucleophilic aromatic substitution of the nitro group (SNAr-NO₂). This reaction is less common than halogen displacement but can occur under specific conditions, particularly with soft nucleophiles like thiolates and in substrates where the nitro group is sterically or electronically activated for displacement.

In some 3-nitrothiophene (B186523) systems, particularly those with additional activating groups, the nitro group is displaced in favor of a thioether linkage. For example, 3-nitrothiophene-2,5-dicarboxylates react with thiols in the presence of a base to afford 3-sulfenyl-substituted derivatives via displacement of the nitro group. mdpi.com However, for this compound, the chlorine atom is generally a much better leaving group than the nitro group in SNAr reactions, making the displacement of chlorine the kinetically and thermodynamically favored process.

The mechanism for nucleophilic aromatic substitution on activated halo-thiophenes like this compound proceeds via a two-step SNAr pathway. lookchem.com This process involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group (C-3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lookchem.comnih.govorganic-chemistry.org

Step 1: Formation of the Meisenheimer Complex The nucleophile adds to the C-3 position of the thiophene ring, breaking the aromaticity and forming a tetrahedral intermediate. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the C-2 nitro group, which provides significant stabilization.

Step 2: Rearomatization The intermediate complex then collapses, expelling the chloride leaving group and restoring the aromaticity of the thiophene ring to yield the final substitution product.

The formation of Meisenheimer complexes is a well-documented phenomenon in the chemistry of nitro-activated aromatic and heteroaromatic systems. nih.govorganic-chemistry.org While some nitrothiophenes that lack a good leaving group are thought to exert their biological activity by forming stable Meisenheimer complexes with intracellular thiols, compounds like this compound are expected to proceed through the full substitution pathway, where the complex is a transient intermediate. lookchem.comnih.govresearchgate.net

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is readily susceptible to reduction, providing a synthetic route to valuable amino-thiophene derivatives. This transformation is a fundamental reaction in nitroaromatic chemistry.

The reduction of the nitro group in this compound yields 3-chloro-2-aminothiophene. This reaction is typically achieved using a variety of reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a common and efficient method. smolecule.com Other chemical reducing systems, such as metals in acidic media (e.g., tin(II) chloride in hydrochloric acid) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferrous sulfate, are also effective. google.com

These reduction methods are generally chemoselective for the nitro group, leaving the chloro-substituent intact, thus providing the corresponding 2-amino-3-chlorothiophene derivative. This product serves as a versatile building block for the synthesis of more complex heterocyclic systems. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Product from this compound | Notes | Reference |

| H₂ / Pd-C | 3-Chloro-2-aminothiophene | Standard catalytic hydrogenation. | smolecule.com |

| SnCl₂ / HCl | 3-Chloro-2-aminothiophene | Metal-acid reduction. | |

| Hydrazine Hydrate / FeSO₄ | 3-Chloro-2-aminothiophene | Used for reduction of chloronitrophenols. | google.com |

The reduction of a nitro group to an amine is a multi-electron process that proceeds through several reactive intermediates. The typical reduction pathway involves the initial formation of a nitroso derivative, which is then further reduced to a hydroxylamine, and finally to the amine.

Reduction Pathway: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

In biological systems and some chemical reactions, these intermediates can be detected or trapped. For example, studies on the reduction of 2-nitrothiophene (B1581588) identified cytotoxic nitroso derivatives as intermediates. researchgate.net The mechanism of action for many nitroaromatic compounds often involves the in-situ reduction to these reactive species, which can then interact with cellular macromolecules. While specific studies characterizing these intermediates for this compound are not prominent, their formation is an expected and fundamental aspect of its reduction chemistry.

Oxidation Chemistry of the Thiophene Ring and Substituents

The oxidation of the thiophene ring in halogenated nitrothiophenes primarily involves the sulfur heteroatom, leading to the formation of corresponding sulfoxides and, upon further oxidation, sulfones (thiophene 1,1-dioxides). The presence of strong electron-withdrawing groups, such as the chloro and nitro groups in this compound, significantly deactivates the thiophene ring. This deactivation makes the sulfur atom less nucleophilic and, consequently, retards the rate of oxidation compared to electron-rich thiophenes. researchgate.net

Powerful oxidizing agents are required to achieve the transformation. Reagents like trifluoroperoxyacetic acid, generated in situ, or the highly efficient oxygen transfer agent HOF·CH₃CN, have been successfully employed for the oxidation of various substituted thiophenes to their corresponding sulfones. researchgate.net In some cases, the intermediate sulfoxide (B87167) can be isolated by conducting the reaction at low temperatures, for instance, around -75 °C. researchgate.net For this compound, the expected products of such oxidation reactions would be this compound-1-oxide and this compound-1,1-dioxide. The reaction is generally understood to be an electrophilic attack on the sulfur atom by the oxidizing agent.

| Substrate | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| Substituted Thiophenes | Trifluoroperoxyacetic Acid | Thiophene 1,1-dioxides | researchgate.net |

| Various Sulfides (including thiophenes) | HOF·CH₃CN | Sulfoxides (at low temp.), Sulfones | researchgate.net |

| This compound (Expected) | Strong Oxidizing Agent (e.g., Trifluoroperoxyacetic acid) | This compound-1-oxide, this compound-1,1-dioxide | N/A |

Electrophilic Aromatic Substitution Reactions of Halogenated Nitrothiophenes

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly hindered due to the powerful deactivating effects of both the nitro and chloro substituents. The nitro group at the C-2 position and the chlorine atom at the C-3 position both withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles.

The regioselectivity of any potential substitution is governed by the directing effects of these two groups.

The nitro group (at C-2) is a strong deactivating group and a meta-director, which directs incoming electrophiles to the C-4 position.

The chloro group (at C-3) is a deactivating group but an ortho, para-director, which directs incoming electrophiles to the C-5 position.

| Substrate | Substituent Positions | Predicted/Observed Site of Electrophilic Attack | Reference |

|---|---|---|---|

| This compound | 2-NO₂, 3-Cl | C-5 and/or C-4 | |

| 3-Nitrothiophene | 3-NO₂ | C-5 (minor), C-4 (major in dinitration) | iust.ac.ir |

| 2,3-Dichloro-5-nitrothiophene | 2-Cl, 3-Cl, 5-NO₂ | C-4 |

Ring-Opening Reactions and Transformations of Nitrothiophene Systems

A significant aspect of the reactivity of 2-chloro-3-nitrothiophene (B1346136) systems is their susceptibility to ring-opening reactions when treated with certain nucleophiles. researchgate.netresearchgate.net This transformation provides a pathway to novel, highly functionalized acyclic and heterocyclic structures.

Research has shown that monocyclic 2-chloro-3-nitrothiophenes react with N'-(aryl)benzothiohydrazides in the presence of a base, such as triethylamine (B128534) (NEt₃), to yield notable ring-opening products. researchgate.netresearchgate.netx-mol.com The proposed mechanism involves an initial nucleophilic attack by the thiohydrazide on the thiophene ring, which leads to the cleavage of a carbon-sulfur bond and the opening of the thiophene ring. researchgate.net This process generates a thiolate salt intermediate, which can then undergo subsequent intramolecular cyclizations. researchgate.netnih.gov

This reaction pathway is reported to be predominant over a potential Smiles rearrangement. researchgate.netx-mol.com The resulting complex molecules are often 1,3,4-thiadiazoline hybrids conjugated with other heterocyclic systems. For example, the reaction of 2-chloro-3-nitro-4-oxothieno[2,3-b]pyridine derivatives with thiohydrazides and subsequent alkylation leads to 1,3,4-thiadiazoline-(6-methylthio-4-oxopyridine) hybrids. researchgate.net This ring-opening strategy represents a versatile method for transforming relatively simple nitrothiophenes into complex molecular architectures with potential applications in medicinal chemistry. nih.gov

| Substrate Type | Reagents | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Monocyclic 2-chloro-3-nitrothiophenes | N'-(Aryl)benzothiohydrazide, Triethylamine | Thiolate salt | Thiophene ring-opened products | researchgate.netresearchgate.netx-mol.com |

| 2-Chloro-3-nitrothieno[2,3-b]pyridine carboxylate | 1. Thiobenzoylhydrazide, Triethylamine 2. Alkylating agent (e.g., Iodomethane) | Triethylammonium pyridinethiolate hybrid | 1,3,4-Thiadiazoline-(6-sulfanylpyridine) hybrids | researchgate.net |

| 6-Chloro-5-nitrothieno[2,3-c]pyridazines | N'-(Aryl)benzothiohydrazide, Triethylamine | Thiolate salt | 1,3,4-Thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids | nih.gov |

Applications of 3 Chloro 2 Nitrothiophene in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The reactivity of 3-chloro-2-nitrothiophene makes it an ideal starting material for the construction of intricate heterocyclic systems.

This compound is a valuable precursor for the synthesis of fused thiophene (B33073) systems, such as thienopyrimidines and thieno[3,2-b]thiophenes. mdpi.comekb.eg The presence of the electron-withdrawing nitro group activates the adjacent chlorine atom for nucleophilic aromatic substitution (SNAr). This reactivity is exploited in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity. ekb.egnih.govresearchgate.net The general strategy involves the reaction of this compound with an appropriate amine, followed by reduction of the nitro group and subsequent cyclization to form the pyrimidine (B1678525) ring.

Similarly, thieno[3,2-b]thiophene (B52689) derivatives, which are important for the development of photo- and electroactive materials, can be synthesized from thiophene precursors. mdpi.com The construction of the thieno[3,2-b]thiophene scaffold often involves the annulation of a second thiophene ring onto a single-ring thiophene substrate. mdpi.com

A notable application is the synthesis of thieno[2',3':6,7]azepino[5,4,3-cd]indoles. This involves the reaction of indolylzinc chloride with 2-chloro-3-nitrothiophene (B1346136) to yield 3-(3-nitrothien-2-yl)indole. researchgate.net Subsequent reduction of the nitro group and acylation, followed by a Bischler-Napieralski type cyclization, leads to the formation of the fused azepinoindole system. researchgate.net

This compound is a valuable substrate in the synthesis of biaryl and heterobiaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. d-nb.infomdpi.com These syntheses are often achieved through transition-metal-catalyzed cross-coupling reactions. eie.grwiley.comnehudlit.ru

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds. In this reaction, this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst to yield the corresponding biaryl or heterobiaryl products. sciforum.netorganic-chemistry.orgacs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov For instance, the Suzuki coupling of 5-(4-fluorophenyl)-2-nitrothiophene has been accomplished using palladium complexes. sciforum.net

Another approach for biaryl synthesis involves the Truce-Smiles rearrangement. A metal-free method has been developed where aryl sulfonamides react with benzyne, followed by an aryl Truce-Smiles rearrangement to produce biaryls. d-nb.info While this specific example doesn't directly use this compound, it highlights an alternative strategy for biaryl synthesis that could potentially be adapted.

The synthesis of atropisomeric biaryls, which possess axial chirality, is another area where thiophene derivatives are employed. nih.gov Cinchona alkaloid-catalyzed addition of thiophenols to aryl-naphthoquinones can produce stable biaryl atropisomers. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs derived from this compound are found in a variety of biologically active compounds. A derivative, 3-chloro-5-nitrothiophene-2-carboxylic acid, serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The derivatives of this compound are explored for their potential therapeutic applications and biological activity against pests and diseases. smolecule.com

For example, certain thiophene derivatives are used as chemotherapeutic agents. google.com The bactericidal and fungicidal properties of nitrothiophenes have been attributed to nucleophilic attack by intracellular thiols on the thiophene ring. researchgate.net Some derivatives have also shown potential as anticancer agents by inducing apoptosis in cancer cell lines. smolecule.com

In the agrochemical sector, derivatives of 3-chloro-5-nitrothiophene-2-carboxylic acid are investigated for their efficacy against various pests and diseases. smolecule.com The biological activity of substituted thiophenes has been evaluated, with some compounds showing high activity against E. coli, M. luteus, and A. niger. researchgate.net

Precursor for Advanced Organic Functional Materials

Thiophene-based materials are of great interest in the field of organic electronics due to their excellent charge transport properties. Fused thiophene systems, in particular, are key components in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com

The rigid and planar structure of thieno[3,2-b]thiophene, which can be synthesized from thiophene precursors, facilitates π-conjugation and intermolecular S∙∙∙S contacts, which are beneficial for charge transport. mdpi.com The synthesis of novel fused hexacyclic electron-rich monomers incorporating thieno[3,2-b]thiophene has been reported, and their co-polymerization with benzothiadiazole has led to low band-gap polymers used in organic solar cells and OFETs. nih.gov

Furthermore, the incorporation of nitrogen atoms into fused thiophene systems, creating S,N-heteroacenes, modifies the electronic properties and allows for the attachment of side chains to tune the material's characteristics. beilstein-journals.org These materials are synthesized through multi-step routes that can involve nitro-substituted precursors. beilstein-journals.org The resulting S,N-heteroacenes have shown potential as p-type semiconductors in organic electronic devices. beilstein-journals.org

Role in Metal-Catalyzed Coupling Reactions and Other Catalytic Transformations

This compound is a key substrate in various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.comnehudlit.ruustc.edu.cn These reactions are extensively used in the synthesis of complex organic molecules. wiley.com

The Suzuki-Miyaura reaction, typically catalyzed by palladium complexes, is a prominent example where this compound can be used as the electrophilic partner. sciforum.netorganic-chemistry.orgacs.org The reaction involves the coupling of the thiophene derivative with an organoboron compound. organic-chemistry.org The efficiency of these reactions is highly dependent on the choice of ligands, which can significantly influence the catalytic activity. acs.org

Other palladium-catalyzed reactions, such as the Heck reaction, are also important in thiophene chemistry. eie.gr While direct examples with this compound are not explicitly detailed in the provided context, the general applicability of these reactions to thiophene systems is well-established.

Beyond palladium, other transition metals like nickel and copper are also employed in cross-coupling reactions involving thiophene derivatives. mdpi.comustc.edu.cn For instance, nickel-catalyzed cross-coupling of Grignard reagents with aryl chlorides is an efficient process. ustc.edu.cn Copper-catalyzed homocoupling of aryl boronic acids provides a green alternative for biaryl synthesis. mdpi.com

The reactivity of the nitro group in this compound also allows for further transformations. For example, the nitro group can be reduced to an amino group, which can then participate in subsequent reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds. beilstein-journals.orgustc.edu.cn

Computational Chemistry and Spectroscopic Characterization of 3 Chloro 2 Nitrothiophene

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the properties of molecules. For 3-Chloro-2-nitrothiophene, these methods provide insights into its electronic structure, geometry, and conformational dynamics.

Conformational Analysis and Molecular Dynamics Simulations

The primary conformational flexibility in this compound arises from the internal rotation of the nitro group relative to the thiophene (B33073) ring. smolecule.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. While detailed molecular dynamics simulations for this specific compound are not extensively documented in publicly available literature, this technique would be invaluable for exploring the molecule's behavior over time, including its vibrational motions and interactions in different environments.

Spectroscopic Investigations

Spectroscopic techniques are experimental methods that probe the interaction of molecules with electromagnetic radiation, providing a wealth of information about their structure and bonding.

Vibrational Spectroscopy (Infrared and Raman) Analysis Supported by Computational Data

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the vibrational modes of a molecule. For this compound, the vibrational frequencies can be predicted using computational methods, such as DFT, and then compared with experimental spectra for accurate peak assignments. smolecule.com The characteristic vibrations of the nitro group (NO₂) and the C-Cl bond, as well as the vibrations of the thiophene ring, serve as fingerprints for the molecule's identification. smolecule.com

Table 1: Key Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345-1385 |

| C-Cl | Stretch | 600-800 |

| Thiophene Ring | C-H Stretch | ~3100 |

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are essential for characterizing this compound. researchgate.netgoogle.com.na The chemical shifts and coupling constants of the protons on the thiophene ring in ¹H NMR, along with the chemical shifts of the carbon atoms in ¹³C NMR, provide definitive information about the connectivity and electronic environment of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-4 | 7.50 - 7.80 |

| ¹H | H-5 | 7.10 - 7.40 |

| ¹³C | C-2 | 145 - 150 |

| ¹³C | C-3 | 125 - 130 |

| ¹³C | C-4 | 128 - 132 |

| ¹³C | C-5 | 126 - 130 |

Note: Predicted values are based on typical ranges for similar substituted thiophenes and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is used to confirm its molecular weight and to study its fragmentation patterns. The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (approximately 163.5 g/mol ). smolecule.comguidechem.com The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis can provide further structural information by identifying the stable fragments formed upon ionization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Modeling and Docking Studies for Biological Interactions

The exploration of this compound and its derivatives in medicinal chemistry has been significantly augmented by computational approaches. Molecular modeling and docking studies, in particular, provide crucial insights into the potential biological interactions of these compounds at a molecular level. These in-silico techniques allow for the prediction of binding affinities and modes of interaction with various biological targets, thereby guiding the synthesis and development of new therapeutic agents.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related nitrothiophene compounds. The presence of the thiophene ring, the chloro substituent, and the nitro group are key determinants of its potential interactions. The thiophene ring can engage in π-π stacking interactions with aromatic residues of a protein's active site. The electronegative chlorine and nitro groups are capable of forming hydrogen bonds and other non-covalent interactions, which are crucial for the stability of a ligand-protein complex.

Research on various thiophene derivatives has demonstrated their potential to interact with a range of biological targets. For instance, certain thiophene derivatives have been investigated for their anticancer activity, with studies showing cytotoxic effects against human cancer cell lines. In such cases, molecular docking can elucidate how these compounds bind to key enzymes or receptors involved in cancer cell proliferation.

Furthermore, nitro-containing compounds have been a subject of interest for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Computational studies on similar molecules suggest that the nitro group's electrophilic nature can lead to interactions with biological macromolecules. Molecular docking simulations can help identify the specific amino acid residues within a target protein that interact with the nitro group of a ligand.

In a broader context, studies on nitrothiophene carboxamides have utilized molecular docking to understand their mechanism of action as antibacterial agents, specifically in overcoming bacterial efflux pumps. nih.gov These studies highlight the importance of specific substitutions on the thiophene ring in determining the binding affinity and efficacy of the compounds. Although not directly about this compound, these findings underscore the utility of molecular docking in predicting the structure-activity relationships of this class of compounds.

The general approach for such a study on this compound would involve:

Homology Modeling: If the three-dimensional structure of a target protein is not experimentally determined, a homology model can be built based on the sequence similarity with a protein of a known structure.

Ligand and Protein Preparation: The 3D structure of this compound would be generated and optimized. The target protein structure would also be prepared by adding hydrogen atoms and assigning appropriate charges.

Molecular Docking Simulation: A docking program would be used to predict the binding pose of this compound within the active site of the target protein. The program would generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein residues.

These computational insights are invaluable for rational drug design, allowing for the modification of the this compound scaffold to enhance its binding affinity and selectivity for a specific biological target.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C4H2ClNO2S |

| Molecular Weight | 163.58 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 74.06 Ų |

| Heavy Atom Count | 9 |

Advanced Materials Science Applications of 3 Chloro 2 Nitrothiophene

Surface Chemistry and Adsorption Studies (e.g., Electrosorption on Metal Surfaces)

Studies on 3-bromo-2-nitrothiophene (B186782) have shown that the molecule adsorbs on the gold surface in a tilted orientation. ias.ac.inias.ac.in This adsorption is believed to occur through the interaction of both the sulfur atom of the thiophene (B33073) ring and the oxygen atoms of the nitro group with the gold surface. ias.ac.inias.ac.in It is highly probable that 3-chloro-2-nitrothiophene would adopt a similar adsorption geometry due to the similar electronic effects of chlorine and bromine.

The electrosorption behavior of 3-bromo-2-nitrothiophene has been investigated using cyclic voltammetry and SERS. ias.ac.in These studies reveal that the molecule undergoes reversible redox processes on the gold electrode. ias.ac.inresearchgate.net The SERS spectra are measured within a potential window that avoids the reduction or oxidation of the molecule, allowing for the study of the adsorbed species itself. ias.ac.in

Density Functional Theory (DFT) calculations have been used to support the experimental findings for 3-bromo-2-nitrothiophene, helping to predict the adsorption behavior and assign vibrational modes observed in the SERS spectra. ias.ac.inias.ac.in Similar computational approaches could be applied to this compound to predict its interaction with metal surfaces.

| Parameter | Observation for 3-Bromo-2-nitrothiophene on Gold | Inferred Behavior for this compound |

| Adsorption Sites | Sulfur atom of the thiophene ring and oxygen atoms of the nitro group. ias.ac.inias.ac.in | Likely similar interaction via sulfur and nitro group oxygen atoms. |

| Orientation | Tilted with respect to the gold surface. ias.ac.inias.ac.in | A tilted orientation is expected. |

| Spectroscopic Signature | Specific vibrational bands in SERS spectra indicate surface interaction. ias.ac.in | Characteristic SERS bands would be expected, with slight shifts due to the C-Cl vs. C-Br bond. |

Development of Photoactive and Optoelectronic Materials

Substituted thiophenes are integral to the design of photoactive and optoelectronic materials due to their ability to form extended π-conjugated systems that can absorb and emit light, as well as transport charge. mdpi.comresearchgate.net this compound, through chemical modification, can be a precursor to a variety of such materials.

The reactivity of the chlorine atom allows for its substitution to create more complex molecules with tailored optoelectronic properties. For example, coupling reactions can be used to link the thiophene unit to other aromatic systems, thereby extending the conjugation length and shifting the absorption and emission spectra of the material. mdpi.com This is a common strategy for developing new dyes for dye-sensitized solar cells or new materials for organic light-emitting diodes (OLEDs).

The nitro group also plays a crucial role. It is a strong electron-withdrawing group, and its presence in a conjugated system can lead to the formation of donor-acceptor type structures, which are known to have interesting photophysical properties, including intramolecular charge transfer (ICT). acs.org Materials exhibiting ICT are often highly fluorescent and can have applications in sensing and imaging. Furthermore, the nitro group can be reduced to an amino group, providing a route to a different class of functional materials.

Research on thieno[3,2-b]thiophene-based polymers, which can be synthesized from halogenated thiophene precursors, has demonstrated their potential in electrochromic devices and photovoltaics. pkusz.edu.cnresearchgate.net The optical and electrochemical properties of these polymers, such as their band gap and color-switching behavior, can be tuned by modifying the substituents on the thiophene core. pkusz.edu.cn

| Material Class | Synthetic Strategy from this compound Derivative | Key Optoelectronic Property | Potential Application |

| Conjugated Dyes | Cross-coupling reactions at the chloro-position. | Tunable absorption/emission spectra. | Dye-Sensitized Solar Cells, Fluorescent Probes. |

| Donor-Acceptor Polymers | Incorporation into a polymer backbone with electron-donating units. | Intramolecular Charge Transfer (ICT), Low Band Gap. acs.org | Organic Photovoltaics, Non-linear Optics. |

| Electrochromic Materials | Polymerization of derived monomers (e.g., substituted thieno[3,2-b]thiophenes). | Reversible color change upon application of a potential. pkusz.edu.cn | Smart Windows, Displays. |

Future Research Directions and Emerging Perspectives on 3 Chloro 2 Nitrothiophene Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives, including 3-chloro-2-nitrothiophene, has traditionally relied on methods that may involve harsh conditions or environmentally persistent solvents. A significant future direction is the development of green and sustainable synthetic protocols that minimize environmental impact while improving efficiency.

Key areas of focus include:

Alternative Solvent Systems: Research is moving towards replacing conventional organic solvents with greener alternatives. Promising options include Natural Deep Eutectic Solvents (NADESs), which are biodegradable and can be derived from natural sources. rsc.org The use of water-glycerol systems has also proven effective in other heterocyclic syntheses, often leading to higher yields and faster reaction times. nih.gov

Energy-Efficient Reaction Conditions: Ultrasonication is an emerging green technique that can significantly accelerate chemical reactions, reduce energy consumption, and improve product yields. nih.gov Applying ultrasound-mediated synthesis to the production of this compound and its derivatives could offer a more sustainable manufacturing process compared to conventional heating methods. nih.gov

Catalyst Innovation: The development of efficient, low-cost, and recyclable catalysts is central to green chemistry. Future syntheses may focus on novel catalytic systems that can facilitate the formation of the thiophene ring or the introduction of the chloro and nitro groups with high regioselectivity and under milder conditions.

Targeted Derivatization of this compound for Enhanced Biological Activity

This compound serves as a critical scaffold for the synthesis of new therapeutic agents. The chloro and nitro groups are not merely structural components; they are active sites for chemical modification, allowing for the creation of derivatives with fine-tuned biological activities.

Antimicrobial and Antifungal Agents: The bactericidal and fungicidal activities of nitrothiophenes are well-documented, often attributed to nucleophilic attack by intracellular thiols at the thiophene ring. researchgate.net The presence of a halogen, like chlorine, can enhance this activity. researchgate.net A significant area of research is the development of new pharmacophores based on this structure. For instance, 2-nitrothiophene-3-sulfonyl fluoride (B91410), a derivative, has shown superior performance as a lead compound for new antibiotics, with potent activity against E. coli. researchgate.net Further derivatization is also being explored to create novel fungicides for agricultural use, with some compounds showing excellent efficacy against pathogens like F. oxysporum. acs.org

Anticancer Therapeutics: Thiophene-based compounds have shown considerable promise as anticancer agents. tandfonline.com Future work will involve the strategic derivatization of this compound to create molecules that can target specific pathways in cancer cells. Research has shown that thiophene-fused pyrroles can exhibit significant cytotoxic effects against cancer cell lines such as MCF-7. tandfonline.com The design of derivatives targeting specific enzymes, like EGFR kinase, represents a highly promising strategy for developing next-generation cancer therapies. researchgate.net

Mechanism of Action: A key aspect of this research involves understanding the structure-activity relationship (SAR). The biological activity is closely linked to the chemical structure, and modifications to the thiophene ring or the nitro group can significantly alter efficacy. The primary mechanism often involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components like DNA and enzymes. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, enabling the attachment of various functional groups to enhance pharmacological properties. smolecule.commdpi.com

| Research Area | Focus of Derivatization | Target Application | Key Findings |

| Antimicrobial | Synthesis of sulfonyl fluoride derivatives | Antibiotics for Gram-negative bacteria | 2-Nitrothiophene-3-sulfonyl fluoride identified as a new lead pharmacophore with high efficacy. researchgate.net |

| Antifungal | Creation of thiadiazole compounds | Agricultural fungicides | Derivatives showed excellent activity against Fusarium oxysporum, in some cases exceeding commercial controls. acs.org |

| Anticancer | Synthesis of thiophene-fused heterocycles | Cytotoxic agents | Synthesized compounds demonstrated significant activity against MCF-7 breast cancer cell lines. tandfonline.com |

Exploration of Novel Materials Science Applications

The rigid, planar structure and electronic properties of the thiophene ring make it an ideal component for advanced organic materials. This compound is a valuable precursor for creating π-conjugated small molecules, oligomers, and polymers with tailored optoelectronic properties.

A major application lies in the synthesis of thieno[3,2-b]thiophenes (TTs) . The halogen-to-sulfur exchange on 3-chloro-substituted thiophenes is a common and effective strategy for constructing the TT scaffold. mdpi.com These TT-based materials are of considerable interest for their use in:

Organic Electronics: TT derivatives are used to design organic semiconductor materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comacs.org

Organic Solar Cells: Both polymer and small-molecule materials based on the TT framework are being developed for use in organic photovoltaics. mdpi.com

Research in this area focuses on synthesizing polymers with specific electronic characteristics. For example, polymers incorporating TT units with different substituent groups exhibit varying oxidation potentials and electronic band gaps, which can be tuned for specific applications. acs.org The TT derivative with a nitrophenyl group, for instance, showed a significantly red-shifted absorbance and a low optical band gap, properties desirable for certain electronic devices. acs.org

Advanced Computational Approaches for Mechanistic and Predictive Insights

Computational chemistry has become an indispensable tool for accelerating research and development in a cost-effective manner. For this compound and its derivatives, advanced computational methods provide deep insights into reaction mechanisms, electronic structures, and biological interactions.

Mechanistic and Predictive Modeling: Computational studies, including ab initio molecular orbital methods, are used to calculate the structural and electronic properties of nitrothiophenes. researchgate.net This allows researchers to build Quantitative Structure-Activity Relationship (QSAR) models, which can predict the biological activity of new, unsynthesized derivatives and guide synthetic efforts toward more potent compounds. researchgate.net

Molecular Docking and Binding Prediction: For drug development, molecular docking simulations are employed to predict how thiophene derivatives will bind to the active sites of biological targets like proteins and enzymes. tandfonline.comnih.gov These in silico studies can help identify the most promising candidates for synthesis and experimental testing. For example, docking studies have been used to investigate the binding energy of thiophene derivatives with targets like EGFR Tyrosinase Kinase, providing a rationale for their observed biological activity. tandfonline.com These predictive models help in understanding binding modes and refining molecular designs to improve efficacy and selectivity. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-2-nitrothiophene in laboratory settings?

The synthesis of halogenated nitrothiophenes typically involves sequential functionalization of the thiophene ring. For example, nitration and chlorination steps can be optimized using directing groups or protective strategies to achieve regioselectivity. A method analogous to the synthesis of 2-chloro-3-nitrothiophene (CAS 5330-98-3) involves refluxing thiophene derivatives with chlorinating agents (e.g., POCl₃) followed by nitration using mixed acids (HNO₃/H₂SO₄). Purification via reverse-phase HPLC with gradients (e.g., 30% → 100% methanol-water) is recommended for isolating high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., aromatic protons and carbons near electron-withdrawing groups).

- IR Spectroscopy : To identify functional groups such as nitro (C=O stretch ~1520–1350 cm⁻¹) and C-Cl bonds (~550–700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis. Structural data for related compounds (e.g., methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate) highlight the utility of these methods .

Q. What safety precautions should be taken when handling this compound?

Based on structurally similar chlorinated nitroaromatics:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation, dermal, and oral exposure).

- Emergency Protocols : Immediate medical consultation if ingested or inhaled. Toxicity data gaps for this compound necessitate adherence to general hazardous chemical guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration and chlorination of thiophene derivatives be addressed to obtain this compound?

Regioselectivity is influenced by electronic and steric factors. For example:

- Nitration : The nitro group preferentially occupies the electron-rich position (C-2 in thiophene).

- Chlorination : Chlorine directs to C-3 due to the meta-directing effect of the nitro group. Computational tools (e.g., DFT calculations) can model substituent effects, while experimental optimization of reaction conditions (e.g., temperature, catalyst) enhances yield. Evidence from the synthesis of AZD8931, a related compound, demonstrates multi-step regioselective functionalization .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Density Functional Theory (DFT) : To calculate activation energies and charge distribution, identifying reactive sites.

- Molecular Dynamics (MD) : To simulate solvent effects and transition states. PubChem-derived InChI and SMILES data (e.g., for methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate) provide structural inputs for modeling software like Gaussian or ORCA .

Q. How does the electronic structure of this compound influence its application in synthesizing heterocyclic compounds?

The electron-withdrawing nitro and chloro groups activate the thiophene ring for SNAr reactions, enabling:

- Ring Functionalization : Substitution at C-5 for coupling with amines or thiols.

- Heterocycle Formation : Cyclocondensation with hydrazines or thioureas to generate fused systems (e.g., thiadiazoles). Studies on 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives illustrate its utility as a precursor in medicinal chemistry .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

- Comparative NMR Analysis : Cross-referencing chemical shifts with databases (e.g., NIST Chemistry WebBook).

- X-ray Crystallography : For unambiguous structural confirmation (e.g., using ORTEP-III for visualizing bond angles and torsion). Discrepancies in melting points or IR peaks may arise from polymorphic forms or impurities, necessitating rigorous recrystallization and HPLC validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.